2-Amino-N-(tert-butyl)acetamide
Overview
Description
2-Amino-N-(tert-butyl)acetamide: is an organic compound with the molecular formula C6H14N2O It is a derivative of acetamide, where the amide nitrogen is substituted with a tert-butyl group and an amino group is attached to the alpha carbon
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-Amino-N-(tert-butyl)acetamide typically begins with tert-butylamine and chloroacetamide.
Reaction Conditions: The reaction involves the nucleophilic substitution of chloroacetamide with tert-butylamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature.
Purification: The product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for large-scale production, and continuous flow reactors may be used to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Amino-N-(tert-butyl)acetamide can undergo oxidation reactions to form corresponding oxides or hydroxylamines.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylamines.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry: 2-Amino-N-(tert-butyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the preparation of polymers and other materials.
Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. It is investigated for its role in the synthesis of pharmaceuticals with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-(tert-butyl)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-Aminoacetamide: Lacks the tert-butyl group, making it less sterically hindered.
N-(tert-butyl)acetamide: Lacks the amino group, affecting its reactivity and biological activity.
2-Amino-N-methylacetamide: Contains a methyl group instead of a tert-butyl group, leading to different steric and electronic properties.
Uniqueness: 2-Amino-N-(tert-butyl)acetamide is unique due to the presence of both the amino and tert-butyl groups. This combination provides a balance of reactivity and steric hindrance, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
2-amino-N-tert-butylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-6(2,3)8-5(9)4-7/h4,7H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFJIBZRKDALBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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